

Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-3-ol

Cat. No.: B1275175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound **1-(2-Aminoethyl)piperidin-3-ol**. The methodologies and data presented herein are intended to serve as a detailed reference for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

Introduction

1-(2-Aminoethyl)piperidin-3-ol is a substituted piperidine derivative featuring a primary amino group and a hydroxyl group. Its structural complexity, with multiple functional groups and stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide outlines the key spectroscopic techniques and experimental protocols required for its complete structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Aminoethyl)piperidin-3-ol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂ O	[Calculated]
Molecular Weight	144.22 g/mol	[Calculated]
CAS Number	847499-95-0	Commercial Suppliers
Appearance	Colorless to pale yellow liquid or solid	Commercial Suppliers
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Soluble in polar solvents	Inferred from structure

Spectroscopic Analysis and Data Interpretation

The structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol** relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.65	m	1H	H-3 (CH-OH)
2.90	t, J = 6.0 Hz	2H	-CH ₂ -NH ₂
2.75	m	1H	H-2eq
2.60	t, J = 6.0 Hz	2H	-N-CH ₂ -CH ₂ -
2.45	m	1H	H-6eq
2.30	m	1H	H-2ax
2.15	m	1H	H-6ax
1.90	m	1H	H-4eq
1.75	m	1H	H-5eq
1.60	m	1H	H-4ax
1.45	m	1H	H-5ax
1.30	br s	3H	-NH ₂ and -OH

Note: Chemical shifts and coupling constants are hypothetical but based on typical values for similar structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
68.5	C-3 (CH-OH)
60.2	C-2
58.0	-N-CH ₂ -CH ₂ -
54.5	C-6
41.8	-CH ₂ -NH ₂
32.0	C-4
22.5	C-5

Note: Chemical shifts are hypothetical but based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Absorption Data (Liquid Film)

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
3350, 3280	Medium	N-H stretching (primary amine)
2930, 2850	Strong	C-H stretching (aliphatic)
1590	Medium	N-H bending (primary amine)
1100	Strong	C-O stretching (secondary alcohol)
1250-1020	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z	Relative Intensity (%)	Assignment
145.1389	100	[M+H] ⁺
127.1283	45	[M+H - H ₂ O] ⁺
114.1232	30	[M+H - CH ₂ NH ₂] ⁺
98.1126	60	[Piperidine ring fragment]
84.0813	75	[Piperidine ring fragment]
71.0708	50	[Side chain fragment]
44.0500	85	[CH ₂ CH ₂ NH ₂] ⁺

Note: The m/z values are calculated for the given fragments. Relative intensities are hypothetical.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Dissolve approximately 10 mg of **1-(2-Aminoethyl)piperidin-3-ol** in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.

- Use a standard single-pulse experiment with a 30° pulse angle.
- Set the spectral width to 16 ppm.
- Acquire 16 scans with a relaxation delay of 2 seconds.
- Process the data with an exponential line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to 240 ppm.
 - Acquire 1024 scans with a relaxation delay of 2 seconds.
 - Process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

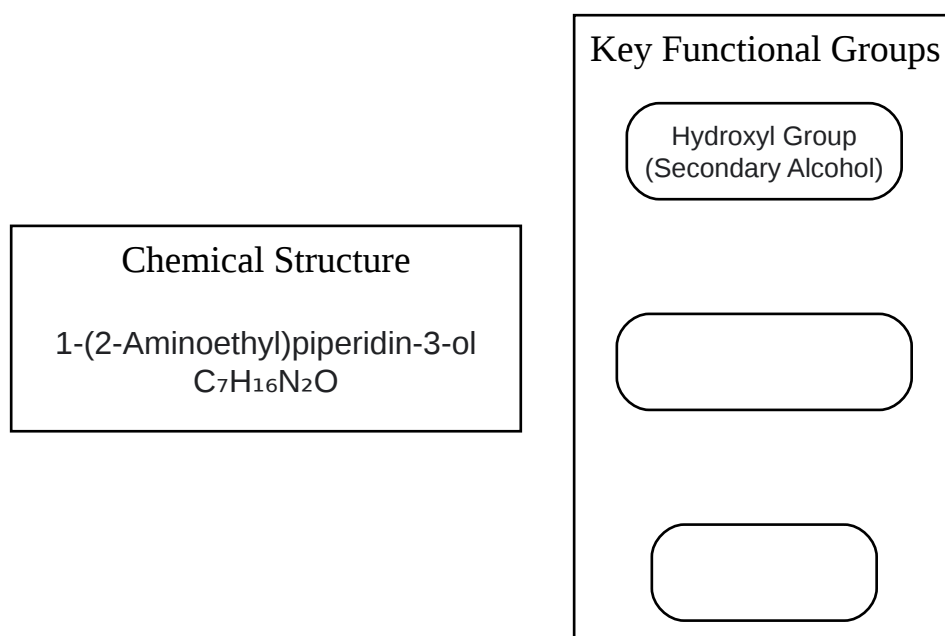
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
- Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal. For a solid sample, place a small amount of the solid onto the crystal and apply pressure using the anvil.
- Acquisition:
 - Record the spectrum from 4000 to 400 cm⁻¹.
 - Co-add 16 scans at a resolution of 4 cm⁻¹.
 - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a 1 mg/mL solution of **1-(2-Aminoethyl)piperidin-3-ol** in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
 - Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 $^{\circ}\text{C}$.
 - For tandem MS (MS/MS), select the precursor ion $[\text{M}+\text{H}]^{+}$ and subject it to collision-induced dissociation (CID) with argon as the collision gas.

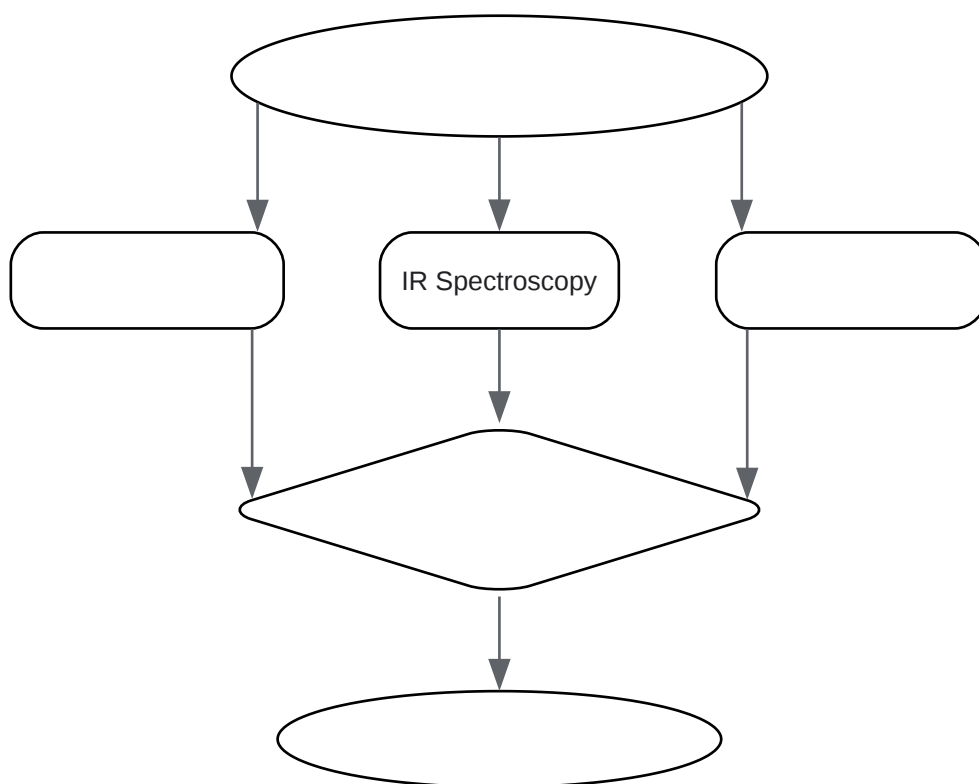
Visualizations

The following diagrams illustrate the key relationships and workflows in the structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol**.



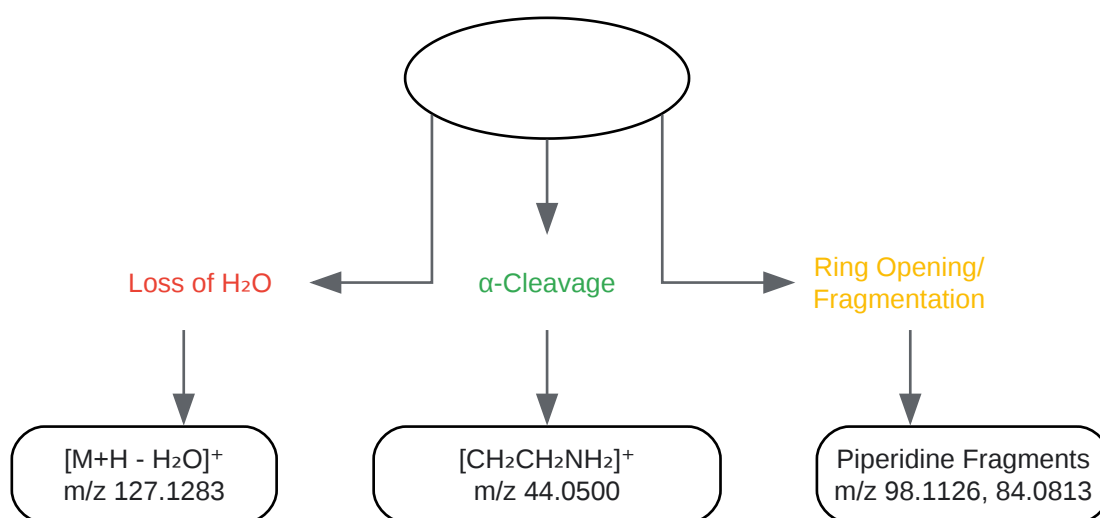
[Click to download full resolution via product page](#)

Caption: Key structural features of **1-(2-Aminoethyl)piperidin-3-ol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic structure elucidation.



[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural elucidation of **1-(2-Aminoethyl)piperidin-3-ol** requires a combination of high-resolution spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expected data provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, facilitating efficient and accurate characterization critical for drug discovery and development programs.

- To cite this document: BenchChem. [Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275175#1-2-aminoethyl-piperidin-3-ol-structure-elucidation\]](https://www.benchchem.com/product/b1275175#1-2-aminoethyl-piperidin-3-ol-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com